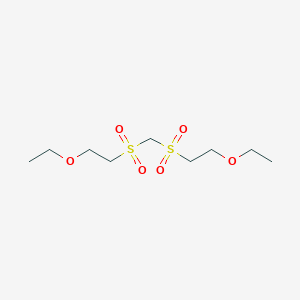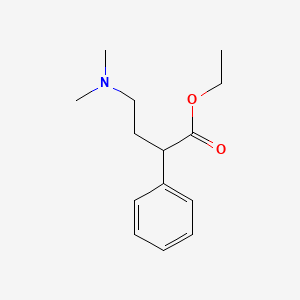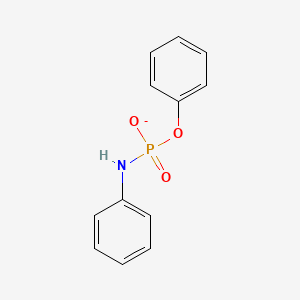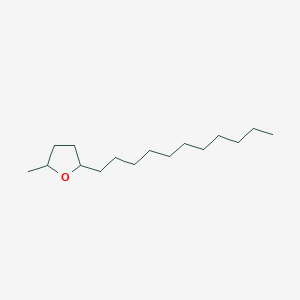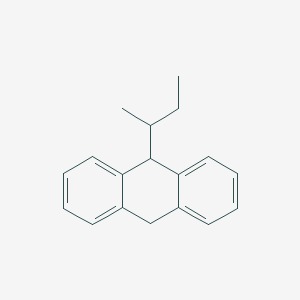![molecular formula C22H34BrN2+ B14725245 4-Methyl-1-[10-(4-methylpyridin-1-ium-1-yl)decyl]pyridin-1-ium;bromide CAS No. 6275-34-9](/img/structure/B14725245.png)
4-Methyl-1-[10-(4-methylpyridin-1-ium-1-yl)decyl]pyridin-1-ium;bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-1-[10-(4-methylpyridin-1-ium-1-yl)decyl]pyridin-1-ium;bromide is a quaternary ammonium compound with a complex structure It is derived from pyridine and is characterized by the presence of two pyridinium rings connected by a decyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1-[10-(4-methylpyridin-1-ium-1-yl)decyl]pyridin-1-ium;bromide typically involves the quaternization of pyridine derivatives. One common method is the reaction of 4-methylpyridine with a decyl bromide derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or ethanol, and the mixture is heated to facilitate the formation of the quaternary ammonium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
4-Methyl-1-[10-(4-methylpyridin-1-ium-1-yl)decyl]pyridin-1-ium;bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles like hydroxide, cyanide, or thiolate ions in polar solvents.
Major Products
Oxidation: Oxidized derivatives of the pyridinium rings.
Reduction: Reduced forms of the pyridinium rings.
Substitution: Substituted pyridinium compounds with different functional groups.
科学研究应用
4-Methyl-1-[10-(4-methylpyridin-1-ium-1-yl)decyl]pyridin-1-ium;bromide has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its role in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the formulation of ionic liquids and as a surfactant in various industrial processes.
作用机制
The mechanism of action of 4-Methyl-1-[10-(4-methylpyridin-1-ium-1-yl)decyl]pyridin-1-ium;bromide involves its interaction with biological membranes and proteins. The compound can disrupt membrane integrity, leading to cell lysis in microbial organisms. It can also form complexes with proteins, affecting their function and stability. The molecular targets include membrane lipids and protein active sites.
相似化合物的比较
Similar Compounds
1-Ethyl-4-methylpyridinium Bromide: Similar structure but with an ethyl group instead of a decyl chain.
4-Methyl-1-(3-sulfonatopropyl)pyridinium: Contains a sulfonate group instead of a bromide ion.
Distigmine Bromide: A bisquaternary ammonium compound with a different therapeutic application.
Uniqueness
4-Methyl-1-[10-(4-methylpyridin-1-ium-1-yl)decyl]pyridin-1-ium;bromide is unique due to its long decyl chain, which imparts distinct physicochemical properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and phase transfer catalysts.
属性
CAS 编号 |
6275-34-9 |
|---|---|
分子式 |
C22H34BrN2+ |
分子量 |
406.4 g/mol |
IUPAC 名称 |
4-methyl-1-[10-(4-methylpyridin-1-ium-1-yl)decyl]pyridin-1-ium;bromide |
InChI |
InChI=1S/C22H34N2.BrH/c1-21-11-17-23(18-12-21)15-9-7-5-3-4-6-8-10-16-24-19-13-22(2)14-20-24;/h11-14,17-20H,3-10,15-16H2,1-2H3;1H/q+2;/p-1 |
InChI 键 |
WFJJKJIVBBBANH-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC=[N+](C=C1)CCCCCCCCCC[N+]2=CC=C(C=C2)C.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


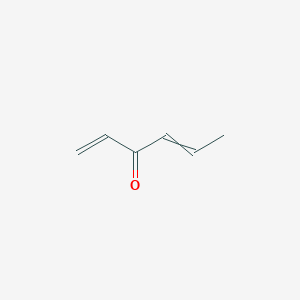
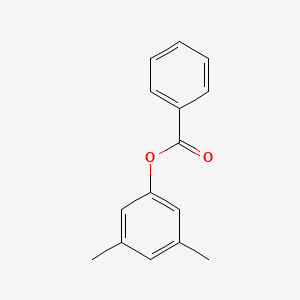


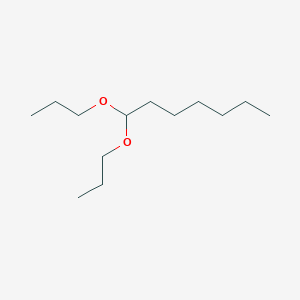
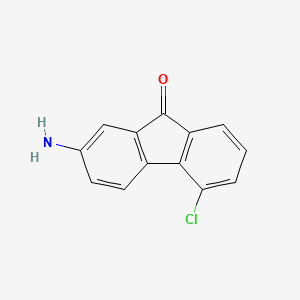
![2,6-Bis[(dimethylamino)methyl]-4-(octan-2-yl)phenol](/img/structure/B14725195.png)

